molecular formula C10H11NO B14781334 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro-

4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro-

Cat. No.: B14781334
M. Wt: 161.20 g/mol
InChI Key: ICADTXKLOBFCFI-UHFFFAOYSA-N
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Description

Significance of Benzazepinone (B8055114) Ring Systems in Heterocyclic Chemistry Research

Benzazepinone ring systems, which form the core of 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro-, are considered privileged scaffolds in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.gov These seven-membered nitrogen heterocycles are structural motifs in numerous approved drugs and drug candidates, exhibiting a diverse range of biological activities, including applications as antibacterial, anticancer, antiviral, and antiparasitic agents. nih.gov The development of synthetic routes to these structures is a significant focus of research, as their unique three-dimensional arrangements allow for specific interactions with biological targets.

Beyond their medicinal applications, tetrahydrobenzazepinone systems are of fundamental interest in heterocyclic chemistry. The seven-membered ring presents unique challenges and opportunities for study compared to more common five- and six-membered rings. For instance, the conformational analysis of acylated tetrahydrobenzazepines has revealed that the heterocyclic ring typically adopts a chair conformation. nih.gov Such studies provide valuable insights into the stereochemistry and dynamic behavior of medium-sized rings, which is crucial for understanding their reactivity and interactions. nih.gov The inherent ring strain and conformational flexibility of these systems also make them interesting subjects for investigating reaction mechanisms and the principles of stereocontrol in organic synthesis. semanticscholar.org

Historical Perspectives on Tetrahydrobenzazepinone Synthetic Methodologies

The construction of the tetrahydrobenzazepinone core has historically relied on the application of classical organic reactions that facilitate the formation of the seven-membered lactam ring. Among the most historically significant methods are the Beckmann rearrangement and the Schmidt reaction, both of which provide pathways to amides and lactams from ketones.

The Beckmann rearrangement , first reported by Ernst Otto Beckmann in 1886, is a reaction of an oxime to form an amide. nih.govwikipedia.org In the context of tetrahydrobenzazepinone synthesis, a suitably substituted tetralone could be converted to its oxime, which upon treatment with acid, would undergo rearrangement to yield the corresponding benzazepinone. This reaction has been a cornerstone in the industrial synthesis of lactams, such as caprolactam for the production of Nylon 6, highlighting its robustness and scalability. nih.govwikipedia.org

Another foundational method is the Schmidt reaction , discovered by Karl Friedrich Schmidt in 1924. wikipedia.org This reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid to yield an amide. wikipedia.org Similar to the Beckmann rearrangement, this reaction could be applied to a tetralone precursor to effect a ring expansion and form the desired seven-membered benzazepinone ring. The intramolecular version of the Schmidt reaction, developed much later, has also become an important tool in the synthesis of complex nitrogen-containing heterocycles. chimia.chlibretexts.org

The Friedel-Crafts reaction , dating back to 1877, represents another classical approach that can be utilized in the synthesis of tetrahydrobenzazepinones. nih.gov Specifically, an intramolecular Friedel-Crafts acylation or alkylation can be employed to close the seven-membered ring. nih.govnih.gov For instance, a precursor molecule containing an aromatic ring and a suitable carboxylic acid chloride or alkyl halide side chain could be cyclized in the presence of a Lewis acid catalyst to form the benzazepinone skeleton. nih.govcdu.edu.au

These historical methodologies laid the groundwork for the synthesis of a vast array of heterocyclic compounds, including the tetrahydrobenzazepinone system. While more modern and often more efficient methods have since been developed, these classical reactions remain fundamental to the field of organic synthesis and provide a rich historical context for the ongoing exploration of novel heterocyclic structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetrahydro-1-benzazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-9-5-6-11-10-4-2-1-3-8(10)7-9/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICADTXKLOBFCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Structure and Conformation in Tetrahydrobenzazepinones

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are the cornerstone of modern chemical analysis, allowing for a non-destructive investigation of molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Assignments

One-dimensional ¹H and ¹³C NMR spectra are the starting point for any structural elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (via chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (via integration). For 1,2,3,5-Tetrahydro-4H-1-benzazepin-4-one, one would expect to see distinct signals for the aromatic protons, the N-H proton, and the three methylene (B1212753) groups (CH₂ at positions 2, 3, and 5) of the seven-membered ring.

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C4), the aromatic carbons, and the aliphatic carbons of the heterocyclic ring. The chemical shifts of these carbons are indicative of their electronic environment.

For analogous N-substituted 2-benzazepines, detailed assignments have been achieved, providing a template for what to expect. researchgate.net For instance, carbons adjacent to the nitrogen atom and the carbonyl group would appear at characteristic downfield shifts.

Table 1: Expected ¹H and ¹³C NMR Signals for 1,2,3,5-Tetrahydro-4H-1-benzazepin-4-one (Note: This table is predictive, based on general principles and data from analogous compounds, as specific experimental data for the parent compound is not available in the cited literature.)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C2-H₂Aliphatic regionAliphatic region
C3-H₂Aliphatic regionAliphatic region
C4->190 (Ketone C=O)
C5-H₂Aliphatic region (downfield due to C=O)Aliphatic region (downfield due to C=O)
Aromatic-H6.5 - 8.0110 - 150
N1-HVariable, broad-
Two-Dimensional NMR Methodologies (COSY, NOESY, HETCOR)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for probing the molecule's conformation. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For the tetrahydrobenzazepinone ring, COSY would show correlations between the protons on C2 and C3, helping to map out the aliphatic spin system.

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments establish the correlation between a proton and the carbon to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal. An HMBC (Heteronuclear Multiple Bond Correlation) experiment provides longer-range (2-3 bond) C-H correlations, which are vital for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is paramount for conformational analysis. For the flexible seven-membered ring of a tetrahydrobenzazepinone, NOESY correlations would reveal the spatial relationships between axial and equatorial protons and between protons on the heterocyclic ring and the fused benzene (B151609) ring, thereby defining its preferred conformation (e.g., chair or boat). researchgate.net

Variable Temperature NMR for Conformational Dynamics

The seven-membered ring in tetrahydrobenzazepinones is not static but undergoes conformational changes, such as ring inversion. rsc.orgresearchgate.net Variable Temperature (VT) NMR is the primary technique used to study these dynamic processes.

At room temperature, if the ring inversion is fast on the NMR timescale, the signals for axial and equatorial protons on a given methylene group may be averaged into a single, often broad, signal. As the temperature is lowered, this inversion process slows down. At a sufficiently low temperature (the coalescence temperature), the single broad peak will resolve into two distinct signals, one for the axial proton and one for the equatorial proton. Analysis of the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for the conformational interchange, providing quantitative insight into the ring's flexibility. researchgate.netrsc.org Studies on related N-substituted benzazepines have shown chair-to-chair interconversion barriers of approximately 11 kcal/mol. researchgate.netrsc.org

Mass Spectrometry Techniques (EI, CI, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

EI (Electron Ionization): This is a high-energy ionization technique that results in extensive fragmentation. The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would be characteristic of the benzazepinone (B8055114) core, likely involving cleavages of the seven-membered ring and loss of small neutral molecules like CO.

CI (Chemical Ionization): This is a softer ionization method that typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), providing clearer molecular weight information.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. This is a crucial step in confirming the identity of a new compound or an unknown analyte. For C₁₀H₁₁NO, HRMS would distinguish it from other molecules with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 1,2,3,5-Tetrahydro-4H-1-benzazepin-4-one, the IR spectrum would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Expected Characteristic IR Absorption Bands (Note: This table is predictive, based on the functional groups present in the molecule.)

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500 (moderate, sharp)
C=O (ketone)Stretch1680 - 1700 (strong, sharp)
C-H (aromatic)Stretch3000 - 3100 (weak to moderate)
C-H (aliphatic)Stretch2850 - 3000 (moderate to strong)
C=C (aromatic)Stretch1450 - 1600 (variable)

The precise position of the C=O stretch can give clues about ring strain and conjugation. The N-H stretch is a clear indicator of the secondary amine, while the various C-H and C=C stretches confirm the presence of both aliphatic and aromatic moieties within the structure.

X-ray Crystallography and Solid-State Structural Analysis

The molecular structure of the tetrahydrobenzazepine core has been elucidated through single-crystal X-ray diffraction studies of its derivatives. researchgate.netmdpi.com For instance, analysis of various substituted 2-amino-1,2,3,5-tetrahydro-4H-1-benzazepin-4-ols reveals key structural features of the seven-membered ring system. researchgate.net Although not the exact subject compound, these structures provide a valid model for the tetrahydrobenzazepinone framework.

In the solid state, the assembly of these molecules is often governed by a network of hydrogen bonds. The presence of amine and hydroxyl groups in derivatives leads to the formation of (N,O)—H⋯(O,N) hydrogen bonds. researchgate.net These interactions, along with weaker C—H⋯O contacts, dictate the supramolecular architecture, often resulting in the formation of chains or more complex three-dimensional networks. researchgate.netmdpi.com The specific nature of the substituents on the benzazepine ring can significantly influence this molecular assembly, leading to diverse packing arrangements. researchgate.net

The packing of tetrahydrobenzazepine derivatives in the crystalline state shows considerable diversity depending on the substituents. researchgate.net For example, studies on related compounds have shown the formation of hydrogen-bonded chains propagating along specific crystallographic axes. researchgate.net In some cases, modest changes in peripheral substituents can lead to significant variations in the crystal structures. researchgate.net

The heterocyclic seven-membered ring in related systems like 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline has been shown to adopt a half-chair conformation. nih.govresearchgate.net The sum of bond angles around the nitrogen atom provides insight into its geometry; a sum approaching 360° suggests a more planar, sp²-hybridized character, while a sum closer to the tetrahedral angle of 328.5° (3 x 109.5°) indicates a more pyramidal, sp³-hybridized character. In one such related tetrahydroquinoline, the bond-angle sum at the nitrogen atom was found to be 354.6°, indicating a relatively flattened pyramidal geometry. nih.govresearchgate.net Such analyses are critical for understanding the steric and electronic properties of the heterocyclic ring.

Table 1: Crystallographic Data for a Representative Tetrahydro-1-benzazepine Derivative

ParameterValue
Compound(2S,4R)-2-[(S)-(4-fluorophenyl)(hydroxy)methyl]-1-pent-4-enyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol
Chemical FormulaC22H26FNO2
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa = 9.87 Å, b = 10.15 Å, c = 11.29 Å, α = 74.07°, β = 70.17°, γ = 88.08°
Key Supramolecular Interaction(N,O)—H⋯(O,N) hydrogen bonds

Data sourced from studies on substituted tetrahydro-1-benzazepin-4-ols, which serve as structural analogs. researchgate.net

Conformational Analysis and Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For cyclic systems like tetrahydrobenzazepinones, this analysis is crucial for understanding their stability and reactivity.

The seven-membered heterocyclic ring in acylated tetrahydrobenzazepines typically exists in a chair conformation. nih.gov This conformation is generally the most stable arrangement for seven-membered rings, as it minimizes steric and torsional strain. scispace.com However, unlike the well-understood inversion of six-membered rings, the dynamics of seven-membered rings are more complex. nih.gov

High-field NMR analysis has shown that the energy barriers for the enantiomerization of the seven-membered ring in these systems are significantly higher than might be expected. nih.gov This high barrier means that at room temperature, the interconversion between the two chair-like enantiomeric conformations is slow on the NMR timescale, leading to the observation of distinct signals for chemically equivalent protons (diastereotopicity). nih.gov This restricted flexibility is a key feature of these seven-membered ring systems. scispace.com The process of ring inversion has been shown to be correlated with the rotation of the amide moiety in N-acylated derivatives. nih.gov

Nitrogen inversion is a process where a non-planar, sp³-hybridized nitrogen atom and its three substituents rapidly pass through a planar, sp²-hybridized transition state to invert their configuration. In benzazepine systems, this phenomenon is coupled with the conformational dynamics of the seven-membered ring. researchgate.netnih.gov

The energy barrier for nitrogen inversion is highly dependent on the substituent attached to the nitrogen atom. researchgate.netnih.gov

N-Alkyl Benzazepines : When the nitrogen atom is substituted with an alkyl group, the nitrogen geometry is nearly planar. This leads to a low energy barrier for N-inversion but a relatively high barrier for the ring-flip process. researchgate.netnih.gov

N-Unsubstituted Benzazepines : Conversely, when the nitrogen substituent is a hydrogen atom, the nitrogen center is significantly more pyramidalized. This results in a high energy barrier for N-inversion but a lower barrier for the ring-flip. researchgate.netnih.gov

Computational studies on N-unsubstituted compounds have found that the lowest-energy process for stereodynamic inversion is a coupled mechanism involving both ring-flip and N-inversion, as a pure N-inversion process has a prohibitively high energy barrier. nih.gov The steric bulk of substituents elsewhere on the ring and on the nitrogen atom can also affect both the conformation of the azepine ring and the Gibbs free energy barriers for both inversion processes. researchgate.netacs.org

Table 2: Factors Influencing Inversion Barriers in Benzazepine Systems

Nitrogen SubstituentNitrogen GeometryRing PuckeringRing-Flip BarrierN-Inversion Barrier
Alkyl GroupNearly PlanarHighHighLow
Hydrogen AtomPyramidalLowLowHigh

Summary of findings from conformational studies on 1H-1-benzazepines. researchgate.netnih.gov

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org For 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro-, the most relevant form of tautomerism is keto-enol tautomerism. chemistwizards.com This process involves the interconversion between the ketone form (the "keto" tautomer) and the corresponding enol form, which contains a hydroxyl group adjacent to a carbon-carbon double bond.

The equilibrium between the keto and enol forms can be influenced by various factors, including the solvent. nih.gov The solvent can affect conformation by stabilizing one tautomer or conformer over another through intermolecular interactions like hydrogen bonding. While specific studies on the tautomerism of 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one are not detailed in the literature, the structural requirements for this phenomenon are present: a carbonyl group with an adjacent alpha-hydrogen atom. chemistwizards.com The conformation observed in the solid state during crystallization can be influenced by the solvent used, which points to the role of the molecular environment in determining the preferred structure. researchgate.net

Chemical Reactivity and Derivatization Strategies for Benzazepinone Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on Benzazepinone (B8055114) Ring Systems

The benzene (B151609) ring fused to the azepine core in 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one is susceptible to electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The specific position of substitution (ortho, meta, or para to the existing substituent) is directed by the activating or deactivating nature of the groups already present on the ring. msu.edu Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The mechanism for these reactions typically proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

Conversely, nucleophilic aromatic substitution on the benzazepinone ring is also possible, particularly when the ring is substituted with strong electron-withdrawing groups. In this type of reaction, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. youtube.com The presence of electron-withdrawing groups is crucial as they help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com

Transition Metal-Catalyzed Functionalization Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic scaffolds like 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one. rsc.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgmdpi.comnih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com This reaction is a powerful method for forming carbon-carbon bonds. youtube.comyoutube.com For benzazepinone scaffolds, a halogenated derivative (e.g., a bromo- or iodo-substituted benzazepinone) can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the aromatic ring. The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com A base is required to facilitate the transmetalation step. youtube.com

Table 1: Examples of Suzuki Coupling Reactions on Related Azepine Scaffolds

EntryAryl HalideBoronic Acid/EsterCatalystBaseProductReference
12,4,6,8-tetrabromo-10,11-dihydro-5H-dibenzo[b,f]azepinePhenylboronic acidPd(PPh₃)₄K₂CO₃2,4,6,8-tetraphenyl-10,11-dihydro-5H-dibenzo[b,f]azepine researchgate.net
22,4,6,8-tetrabromo-10,11-dihydro-5H-dibenzo[b,f]azepine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃2,4,6,8-tetrakis(4-methoxyphenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This reaction is highly valuable for introducing primary or secondary amino groups onto the benzazepinone aromatic ring. The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. jk-sci.com The choice of ligand is critical for the reaction's success and can influence the scope of both the aryl halide and the amine coupling partners. beilstein-journals.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com

Table 2: Key Components of the Buchwald-Hartwig Amination

ComponentRole in the ReactionExamples
Palladium CatalystFacilitates the cross-couplingPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes the catalyst and influences reactivityBINAP, DPPF, X-Phos
BaseDeprotonates the amineNaOt-Bu, K₂CO₃, Cs₂CO₃
Aryl Halide/TriflateElectrophilic coupling partnerAryl bromides, iodides, chlorides, triflates
AmineNucleophilic coupling partnerPrimary and secondary amines

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction can be utilized to introduce alkenyl substituents onto the aromatic ring of a halogenated 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. libretexts.org The catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene, and then β-hydride elimination to release the product and regenerate a palladium hydride species, which is then converted back to the active catalyst by the base. libretexts.org The Heck reaction is a valuable tool for creating more complex molecular architectures from simpler benzazepinone precursors. chim.ityoutube.com

Modification of Nitrogen Substituents

The nitrogen atom within the azepine ring of 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one is a key site for derivatization. The secondary amine can be readily functionalized through various reactions. N-alkylation, for instance, can be achieved via reductive amination or by reaction with alkyl halides. N-acylation with acyl chlorides or anhydrides provides the corresponding amides. Furthermore, the nitrogen can be involved in the formation of sulfonamides by reacting with sulfonyl chlorides. These modifications on the nitrogen atom can significantly influence the biological activity and physicochemical properties of the resulting benzazepinone derivatives. researchgate.net

Generation of Benzazepinone Libraries and Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large and diverse libraries of compounds. wikipedia.orgnih.gov This approach is particularly well-suited for the structural exploration of the benzazepinone scaffold. By systematically varying the substituents at different positions of the benzazepinone core, a vast array of analogs can be generated. nih.gov For instance, a combinatorial library could be constructed by first preparing a set of benzazepinone cores with different substituents on the aromatic ring using reactions like Suzuki or Buchwald-Hartwig couplings. Subsequently, the nitrogen atom could be functionalized with a diverse set of building blocks. These libraries can then be screened for biological activity to identify lead compounds for further development. imperial.ac.ukresearchgate.net

Solid-Phase Synthesis Methodologies for Benzazepinone Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the generation of libraries of small molecules for drug discovery. By anchoring a starting material to a solid support, such as a polymer resin, multi-step reaction sequences can be performed with the use of excess reagents to drive reactions to completion. Purification is simplified to a mere filtration and washing of the resin-bound intermediate, which streamlines the synthetic process and makes it amenable to automation. While specific solid-phase methodologies for the synthesis of 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one are not extensively documented, established principles of solid-phase synthesis for other heterocyclic systems, including related benzazepines and other seven-membered rings, provide a strategic framework for its potential on-resin construction.

A plausible solid-phase approach to the 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one scaffold would involve the immobilization of a suitable precursor to a solid support via a linker, followed by on-resin chemical transformations to build the heterocyclic ring, and finally, cleavage from the support to release the desired product.

Selection of Solid Support and Linker Strategy

The choice of resin and linker is critical for a successful solid-phase synthesis. The resin must be chemically inert to the reaction conditions and have good swelling properties in the chosen solvents. The linker must be stable throughout the synthetic sequence and allow for the clean cleavage of the final product without decomposition. For the synthesis of a benzazepinone, a traceless linker strategy could be advantageous, where the point of attachment is eliminated from the final molecule upon cleavage.

A potential strategy could involve anchoring an appropriately substituted anthranilic acid derivative or a 2-aminophenylacetic acid derivative to the resin. For example, a Wang or Rink Amide resin could be used to anchor a precursor through a carboxylic acid functionality.

Table 1: Potential Resins for Benzazepinone Synthesis

Resin Type Functional Group Cleavage Condition Potential Application
Wang Resin p-Alkoxybenzyl alcohol Strong acid (e.g., TFA) Anchoring of carboxylic acids to yield a carboxylic acid upon cleavage.
Rink Amide Resin Fmoc-protected amino-functionalized linker Strong acid (e.g., TFA) Anchoring of carboxylic acids to yield a C-terminal amide upon cleavage.

| Merrifield Resin | Chloromethyl | Varies (e.g., HF, TFMSA) | Anchoring of carboxylic acids or phenols. |

On-Resin Synthesis and Cyclization

Once the starting material is anchored to the resin, the synthesis would proceed with the elongation of the side chain, followed by the key intramolecular cyclization step to form the seven-membered ring. For instance, if a resin-bound 2-aminophenylacetic acid is used as the starting point, the synthesis could proceed via N-acylation with a suitable three-carbon building block, followed by activation of the side chain and an intramolecular cyclization.

A key challenge in the synthesis of medium-sized rings, such as the seven-membered benzazepinone, is favoring the intramolecular cyclization over intermolecular side reactions. On-resin synthesis can be beneficial in this regard due to the "pseudo-dilution" effect, where the reactive sites are isolated from each other on the polymer matrix, thus favoring intramolecular processes.

Table 2: Key Reaction Steps in a Hypothetical Solid-Phase Synthesis

Step Reaction Reagents and Conditions Purpose
1. Loading Esterification/Amidation DIC, DMAP Anchor starting material (e.g., a protected 2-aminophenylacetic acid) to the resin.
2. Deprotection Amine deprotection Piperidine/DMF (for Fmoc) Expose the amine for subsequent reaction.
3. Side Chain Elongation Acylation Acryloyl chloride or equivalent Introduce the three-carbon unit required for the seven-membered ring.
4. On-Resin Cyclization Intramolecular Cyclization e.g., Palladium-catalyzed amination or other cyclization promoters Formation of the 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one ring system.

| 5. Cleavage | Acidolysis | TFA/DCM | Release the final product from the solid support. |

It is important to note that while solid-phase synthesis offers significant advantages for library generation, the development of a robust methodology for a new scaffold like 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one would require careful optimization of each step, including the choice of protecting groups, coupling reagents, and cyclization conditions to ensure high yields and purities of the final products.

Computational and Theoretical Investigations of 4h 1 Benzazepin 4 One, 1,2,3,5 Tetrahydro and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecular system. These methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure and predict various chemical and physical characteristics of benzazepinone (B8055114) analogues.

Density Functional Theory (DFT) has become a standard method for predicting the spectroscopic properties of organic molecules with high accuracy. epstem.netsuperfri.org By calculating the electronic structure, it is possible to simulate various types of spectra, which can then be compared with experimental data to confirm molecular structures.

For analogues of 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro-, DFT calculations are used to predict vibrational frequencies (FT-IR) and electronic transitions (UV-Vis). researchgate.netnih.gov The theoretical infrared spectrum can be generated by multiplying the calculated frequencies with appropriate scaling factors to account for systematic errors in the calculations. epstem.net

Furthermore, DFT is widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate ¹H and ¹³C NMR isotropic shift values. epstem.net For example, in a study on a different heterocyclic compound, predicted ¹H and ¹³C NMR chemical shifts ranged from 1.55 to 8.95 ppm and 127.04 to 193.09 ppm, respectively. researchgate.net This predictive capability is crucial for the structural elucidation of newly synthesized benzazepine derivatives. nih.gov A linear correlation is often observed when plotting experimental versus theoretically calculated chemical shifts, confirming the accuracy of the computational model. epstem.net

Quantum chemical calculations provide a wealth of information in the form of molecular and quantum chemical descriptors. These descriptors help in understanding the reactivity, stability, and electronic properties of molecules. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info

The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. thaiscience.info The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. thaiscience.infoyoutube.com For instance, DFT calculations on various organic molecules have shown that these frontier molecular orbitals are key to describing electronic and optical properties. nih.govacs.org

Other important descriptors include the Mulliken population analysis, which provides information on the charge distribution across the atoms, and the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. epstem.netresearchgate.net MEP surfaces are valuable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting how it might interact with other molecules or biological receptors. epstem.netresearchgate.net

Table 1: Examples of Calculated Quantum Chemical Descriptors for Aromatic Amines Note: This table presents data for related aniline (B41778) derivatives to illustrate the types of descriptors calculated, as specific values for 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- are not available in the provided sources.

Descriptorp-aminoanilinep-nitroanilinep-isopropylaniline
HOMO Energy (eV) -4.9568-6.5987-5.1648
LUMO Energy (eV) -0.3549-2.70800.1320
Energy Gap (ΔE) (eV) 4.60193.89075.2968
Data sourced from a study using B3LYP/6-311G(d,p) level of theory. thaiscience.info

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules and their interactions with biological macromolecules. These methods are essential in drug discovery for understanding how ligands like benzazepinone derivatives bind to their receptor targets.

The seven-membered ring of the benzazepine core is not planar and can adopt several conformations. Understanding the preferred conformation is crucial as it dictates the three-dimensional shape of the molecule and its ability to fit into a receptor's binding site.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. unar.ac.id This method is frequently used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. nih.gov

Analogues of 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- have been the subject of numerous docking studies to explore their potential as therapeutic agents. For example, fused benzazepine derivatives have been docked into models of the dopamine (B1211576) D3 receptor to understand their antagonist activity. nih.gov In another study, rigidified variants of 1-phenylbenzazepines were docked into serotonin (B10506) (5-HT₆) and dopamine (D₁) receptors. nih.gov The results of these studies help to rationalize the observed binding affinities and selectivities. For instance, weaker H-bonding interactions with specific receptor residues were suggested as a reason for reduced D₁ receptor affinity in some rigidified compounds. nih.gov

Table 2: Example of Molecular Docking Results for a Flavonoid Ligand with a Cancer Receptor Note: This table shows representative docking data for a different class of compounds to illustrate the outputs of such studies.

LigandBinding Energy (kcal/mol)Inhibition Constant (µM)Interacting Residues
Compound D-12.45750.78(Specific amino acids not listed)
Data from a docking study of a synthetic flavonoid with the BRCA2-DSS1 Complex (PDB ID: 1IYJ). physchemres.org

Beyond predicting the binding pose, computational models can analyze the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity.

For benzazepine analogues, a variety of interactions have been identified as important for receptor binding. Key interactions include hydrogen bonds, salt bridges, and π-π stacking. nih.gov Hydrophobic interactions are also frequently highlighted as major contributors to the stability of ligand-protein complexes. researchgate.netmdpi.com The affinity of certain benzazepine systems at the 5-HT₆ receptor, for instance, is significantly influenced by a combination of electronic and hydrophobic interactions. nih.gov The term "hydrophobic interaction" can encompass various non-covalent forces, including van der Waals forces and certain π-interactions that favor the exclusion of water. researchgate.net Cation-π interactions, which occur between a cation and the face of an aromatic ring, are another important force in stabilizing protein-ligand complexes. researchgate.netnih.gov The analysis of these diverse interaction types provides a detailed picture of the binding mechanism and can guide the rational design of new analogues with improved affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies of 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- and its Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For analogues of 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro-, these computational techniques have been instrumental in elucidating the structural requirements for their therapeutic effects. By identifying key molecular descriptors, QSAR models facilitate the rational design of novel derivatives with enhanced potency and selectivity.

Multivariate Linear Regression (MLR) Analysis in QSAR

Multivariate Linear Regression (MLR) is a statistical method extensively used to establish a linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). In the context of benzazepine and benzodiazepine (B76468) analogues, MLR has been employed to develop predictive QSAR models.

One such study focused on a series of 2,4-disubstituted 1,5-benzodiazepine analogues to model their anti-infective properties. The researchers utilized MLR to generate 3D-QSAR models. The quality and predictive capability of these models were rigorously assessed using several statistical parameters. The models were generated using Vlife MDS 3.5 software, and the dataset was divided into a training set for model development and a test set for external validation.

The statistical significance of the developed MLR models was confirmed by high correlation coefficients (r²) and cross-validated correlation coefficients (q²). The predictive power was further validated by the predictive r² (r²_pred) for the external test set.

Table 1: Statistical Results of MLR-based QSAR Models for 1,5-Benzodiazepine Analogues Against Various Bacterial Strains
Bacterial Strainpred_r²
E. coli> 0.9> 0.8> 0.45
P. aeruginosa> 0.9> 0.8> 0.45
S. aureus> 0.9> 0.8> 0.45

The high r² values indicate a strong correlation between the descriptors and the antibacterial activity within the training set. The high q² values, obtained through cross-validation, suggest the robustness and good internal predictivity of the models. Furthermore, the pred_r² values for the test set confirm that the models have significant predictive power for new, untested compounds. These results underscore the utility of MLR in guiding the design of more potent antibacterial benzodiazepine derivatives.

Artificial Neural Network (ANN) Applications in QSAR

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. nih.gov They are particularly adept at modeling complex, non-linear relationships between molecular descriptors and biological activities, which often proves to be a limitation for linear methods like MLR. nih.gov

In the field of QSAR, ANNs are employed to build predictive models that can handle large and complex datasets. A typical ANN architecture in a QSAR study consists of an input layer, one or more hidden layers, and an output layer. The input layer receives the molecular descriptors, the hidden layers perform non-linear transformations of the input data, and the output layer produces the predicted biological activity.

While a specific ANN-based QSAR study on 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- was not identified, the application of this methodology to other structurally related heterocyclic compounds demonstrates its potential. For instance, a QSAR study on benzimidazole (B57391) derivatives used both MLR and ANN techniques to model their inhibitory activity against Escherichia coli methionine aminopeptidase. The study found that the ANN model, with a 5-4-1 architecture (five input neurons, four hidden neurons, and one output neuron), had superior predictive power compared to the MLR models. scribd.com

The performance of an ANN model is typically evaluated using statistical metrics such as the coefficient of determination (R²) for the training and test sets, and the root mean square error (RMSE).

Table 2: Representative Performance of ANN-based QSAR Models for Heterocyclic Compounds
Compound ClassANN ArchitectureTraining Set R²Test Set R²Reference
Benzimidazole Derivatives5-4-1Not SpecifiedBetter than MLR scribd.com
Cyclobutenedione DerivativesNot Specified0.9060.932 nih.gov

The successful application of ANNs in QSAR studies of various heterocyclic compounds suggests that this approach would be highly valuable for modeling the structure-activity relationships of 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- and its analogues. The ability of ANNs to capture non-linear relationships could lead to more accurate predictive models and a deeper understanding of the structural features governing their biological activities. nih.gov

Advanced Applications of Benzazepinone Scaffolds in Medicinal Chemistry Research

Design Principles for Novel Bioactive Benzazepinones

Utilization of Benzazepinones as Privileged Chemical Templates

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The benzazepinone (B8055114) ring system is considered such a scaffold due to its structural versatility and its presence in numerous biologically active compounds. nih.govnih.gov Fused heterocyclic systems like indolobenzazepines, for instance, have demonstrated a wide range of medicinal properties, including anticancer and anti-Alzheimer activities. nih.gov The inherent structural features of the benzazepinone core allow it to present functional groups in a specific three-dimensional orientation, making it an ideal starting point for developing ligands for various receptors and enzymes. mdpi.com This privileged nature reduces the complexity of drug discovery by providing a validated foundation for further chemical exploration and optimization. mdpi.com

Strategies for Conformational Restriction in Medicinal Chemistry Design

Flexible molecules can adopt numerous conformations, but typically only one is optimal for binding to a biological target. The energetic cost of adopting this "bioactive conformation" can reduce binding affinity. Conformational restriction is a powerful strategy used to pre-organize a molecule into its desired shape, thereby minimizing the entropic penalty upon binding and enhancing potency and selectivity. nih.govnih.gov This approach involves introducing structural constraints, such as rings or rigid linkers, to limit the molecule's flexibility. researchgate.netsemanticscholar.org

In the context of benzazepines, conformational analysis using molecular mechanics calculations has been employed to identify the most probable receptor-bound conformations. nih.gov For example, studies on dopamine (B1211576) D-1 receptor agonists and antagonists from the benzazepine series concluded that the biologically active form is likely a chair conformation with an equatorial phenyl ring. nih.gov By designing and synthesizing conformationally constrained analogues that lock the molecule into this specific shape, chemists can create more potent and selective ligands. This strategy is a cornerstone of modern drug design, transforming flexible lead compounds into optimized drug candidates. nih.gov

Rational Structural Modifications Based on Ligand-Receptor Interactions

Understanding the specific interactions between a ligand and its receptor at the molecular level is crucial for rational drug design. Structure-activity relationship (SAR) studies, often aided by computational docking models, provide insights into how different structural modifications affect a compound's biological activity. mdpi.combiomolther.org

For benzazepinone derivatives, SAR studies have been instrumental in optimizing their affinity and function for various targets:

5-HT2C Receptor Agonists : A series of novel benzazepine derivatives were synthesized to explore their binding affinity and intrinsic activity for serotonin (B10506) receptors. The research identified specific substitutions on the benzazepine ring that were crucial for potent and selective 5-HT2C receptor agonism. nih.gov

Vasopressin V2 Receptor Antagonists : In a series of 1-[4-(benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepines, it was found that introducing a lipophilic group at the ortho position of the terminal benzoyl ring was critical for achieving high V2 receptor affinity and oral activity. nih.gov

Dopamine D1 Receptor Ligands : Analysis of various analogues helped to delineate the key structural features required for both agonist and antagonist activity at the D1 receptor, highlighting the importance of the phenyl ring's orientation. nih.gov

These examples demonstrate that rational, iterative modifications to the benzazepinone scaffold, based on a deep understanding of ligand-receptor interactions, can lead to the development of highly specific and effective therapeutic agents.

Mechanistic Studies of Biological Target Interactions

Elucidating the precise mechanism by which a drug molecule interacts with its biological target is fundamental to understanding its pharmacological effect. For benzazepinone derivatives, research has focused on their roles as both enzyme inhibitors and receptor modulators.

Enzyme Inhibition Mechanism Research (e.g., Cholinesterases)

Enzyme inhibition is a common mechanism of action for many drugs. pioneerpublisher.com Cholinesterases, particularly acetylcholinesterase (AChE), are key enzymes in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govmhmedical.com Inhibiting AChE increases acetylcholine levels, a therapeutic strategy used in conditions like Alzheimer's disease. researchgate.net

Research has shown that derivatives of the tetrahydrobenzazepine scaffold can be potent cholinesterase inhibitors. nih.gov A study on alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol reported significant AChE inhibitory activity. nih.gov The mechanism of carbamate-based inhibitors typically involves the inhibitor acting as a substrate for the enzyme. The enzyme's active site serine residue attacks the carbamate, forming a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, leading to a prolonged, though reversible, inhibition of enzyme activity. nih.gov

Compound ClassTarget EnzymeInhibition MechanismResearch Finding
Tetrahydrobenzazepine CarbamatesAcetylcholinesterase (AChE)Reversible Covalent InhibitionDerivatives act as potent AChE inhibitors by forming a stable carbamoylated enzyme intermediate. nih.gov

Receptor Antagonism and Agonism Mechanisms (e.g., Muscarinic, Vasopressin, Serotonin Receptors)

Benzazepinone derivatives have been extensively studied as modulators of G-protein coupled receptors (GPCRs), where they can act as either agonists (activators) or antagonists (blockers).

Muscarinic Receptors : Certain 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones have been developed as selective antagonists for the M3 muscarinic receptor subtype. nih.govrsc.org Muscarinic receptors are activated by acetylcholine. nih.govresearchgate.net An antagonist functions by binding to the receptor's active site but failing to trigger the conformational change necessary for activation. This competitively blocks acetylcholine from binding, thus inhibiting its effects. nih.gov The developed benzazepinone derivatives showed significant selectivity for M3 receptors found in smooth muscle over M2 receptors primarily located in the heart, which is a desirable property for minimizing cardiovascular side effects. nih.gov

Vasopressin Receptors : Non-peptide 1-[4-(benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepines have been identified as potent and orally active antagonists of the vasopressin V2 receptor. nih.gov The V2 receptor, when activated by the hormone vasopressin, initiates a signaling cascade in kidney collecting duct cells that promotes water reabsorption. nih.govresearchgate.net The benzazepine antagonists block this action by binding to the V2 receptor, preventing vasopressin's effects. ccjm.org This leads to an increase in water excretion (aquaresis), a mechanism useful in treating conditions like hyponatremia. researchgate.net

Serotonin Receptors : The benzazepine scaffold has yielded compounds that modulate serotonin (5-HT) receptors. For example, specific derivatives have been characterized as agonists for the 5-HT2C receptor. nih.gov An agonist binds to and activates the receptor, mimicking the action of serotonin. mdpi.com In contrast, other related heterocyclic compounds have been developed as 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism is a key mechanism for antiemetic drugs. dntb.gov.ua The ability to fine-tune the structure of the benzazepine core allows for the development of compounds with specific agonist or antagonist profiles for different serotonin receptor subtypes. nih.gov

Receptor TargetCompound TypeMechanism of ActionKey Finding
Muscarinic M3 Receptor5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-oneCompetitive AntagonismSelectively blocks M3 receptors over M2 receptors. nih.gov
Vasopressin V2 Receptor1-[4-(benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepineCompetitive AntagonismOrally active antagonists that block water reabsorption in the kidney. nih.gov
Serotonin 5-HT2C Receptor6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepineAgonismPotent and selective activation of the 5-HT2C receptor. nih.gov

Methodologies for Ligand Binding Affinity and Selectivity Assessment

The evaluation of how drug candidates, such as those derived from benzazepinone scaffolds, bind to their intended biological targets is a cornerstone of drug discovery. bioduro.com Ligand binding assays (LBAs) are fundamental tools used to measure these molecular interactions, providing crucial data on binding affinity, kinetics, and specificity. bioduro.comnih.gov The specificity and selectivity of these assays are highly dependent on the quality and characterization of the ligand binding reagents. nih.gov Robust and reproducible assay performance relies on the consistency of these essential components. nih.gov

A variety of methodologies are employed to assess the binding characteristics of benzazepinone derivatives. These assays are designed to quantify the interaction between a ligand (the benzazepinone compound) and a receptor, often a G protein-coupled receptor (GPCR), which is a common target for this class of compounds. bioduro.com The primary goals are to determine how strongly a compound binds to its target (affinity) and how well it distinguishes between its primary target and other related receptors (selectivity).

Commonly used techniques include:

Radioligand Binding Assays: These assays utilize a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. The assay measures the ability of a test compound (the unlabeled benzazepinone derivative) to compete with and displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity. bioduro.com

Fluorescence-Based Assays: Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) offer non-radioactive alternatives. HTRF assays, for example, can be used in cell-based formats to assess ligand binding affinities at specific receptor subtypes. nih.gov These assays measure the fluorescence signal that occurs when a fluorescently labeled ligand binds to its receptor, a signal that is modulated by the presence of a competing test compound. nih.gov

Surface Plasmon Resonance (SPR): This label-free technology allows for the real-time measurement of binding kinetics. It provides detailed information on both the association rate (kon) and the dissociation rate (koff) of the ligand-receptor interaction, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

The choice of assay depends on the specific research question, the nature of the target, and the stage of the drug discovery process. bioduro.comnih.gov For instance, a combined in silico and in vitro approach can be highly effective. Molecular docking studies can predict binding modes and rationalize selectivity, while in vitro assays like HTRF can experimentally determine the binding affinities at different receptor subtypes, such as dopamine D2 and D3 receptors. nih.gov This dual approach allows for the calculation of a selectivity index (e.g., Ki(D2)/Ki(D3)), providing a quantitative measure of a compound's preference for one receptor over another. nih.gov

Assay MethodologyKey PrinciplePrimary Parameters MeasuredTypical Application
Radioligand Binding AssayCompetitive displacement of a radiolabeled ligand from a receptor by a test compound.IC50, Ki, BmaxHigh-throughput screening and affinity determination.
Homogeneous Time-Resolved Fluorescence (HTRF)Measurement of fluorescence resonance energy transfer (FRET) between a donor and acceptor on the receptor and/or ligand.IC50, KiCell-based affinity and selectivity screening. nih.gov
Fluorescence Polarization (FP)Detection of changes in the polarization of emitted light from a fluorescently labeled ligand upon binding to a receptor.IC50, KdScreening for inhibitors of protein-protein or protein-ligand interactions.
Surface Plasmon Resonance (SPR)Label-free detection of mass changes on a sensor surface as molecules bind and dissociate.kon (association rate), koff (dissociation rate), KDDetailed kinetic analysis and affinity characterization. nih.gov

Development of Benzazepinones as Intermediate Building Blocks for Complex Molecules

The 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one scaffold is not only a core structure for pharmacologically active agents but also serves as a versatile intermediate building block for the synthesis of more elaborate and structurally complex molecules. researchgate.net Its inherent chemical functionalities and stable seven-membered ring system provide a robust platform for further chemical modifications and ring annulations. Medicinal chemists utilize this scaffold to construct polycyclic systems that can explore a wider chemical space and present functional groups in precise three-dimensional orientations, which is often required for potent and selective interaction with biological targets. The development of synthetic methodologies that use benzazepinones as precursors is crucial for generating novel molecular architectures with potential therapeutic applications. researchgate.net

Synthesis of Tricyclic and Fused Heterocyclic Benzazepinone Systems

A significant area of research focuses on the elaboration of the tetrahydrobenzazepinone core into tricyclic and other fused heterocyclic systems. These more complex structures are often sought to enhance biological activity, improve selectivity, or optimize pharmacokinetic properties. nih.govresearchgate.net Various synthetic strategies have been developed to construct additional rings onto the benzazepine framework.

One effective route involves the functionalization of the core benzazepine structure, followed by cyclization reactions to form fused heterocyclic units. For example, a key intermediate such as methyl (2RS,4SR)-7-chloro-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate can be synthesized and then used to build fused systems. nih.gov Chloroacetylation of this intermediate, followed by reaction with a dinucleophile like aminoethanol, can yield a tricyclic pyrazino-fused system, specifically (4aRS,6SR)-9-chloro-6-hydroxy-3-(2-hydroxyethyl)-2,3,4a,5,6,7-hexahydrobenzo[f]pyrazino[1,2-a]azepine-1,4-dione. nih.gov Alternatively, treating the corresponding carbohydrazide (B1668358) intermediate with trimethoxymethane (B44869) leads to the formation of a fused triazino ring, resulting in a (4aRS,6SR)-9-chloro-6-hydroxy-4a,5,6,7-tetrahydrobenzo[f] researchgate.netnih.govresearchgate.nettriazino[4,5-a]azepin-4(3H)-one system. nih.gov

Other synthetic approaches have successfully converted 1,2,3,4-tetrahydro-1-benzazepine derivatives into a variety of fused heterocycles. These include the construction of:

Pyrimido[5,4-d] nih.govbenzazepines

Pyrazolo[4,3-d] nih.govbenzazepines

Isoxazolo[4,5-d] nih.govbenzazepines rsc.org

These transformations typically involve the introduction of appropriate functional groups onto the benzazepine ring, which then undergo intramolecular or intermolecular cyclization reactions to form the new heterocyclic ring. rsc.org Furthermore, transition metal-catalyzed reactions, such as intramolecular Heck coupling, have proven valuable for the synthesis of fused systems like azepinoindolones, which feature an indole (B1671886) ring fused to the azepine core. researchgate.net These advanced synthetic methods demonstrate the utility of the benzazepinone scaffold as a foundational element for constructing diverse and complex heterocyclic compounds. researchgate.netrsc.org

Starting Benzazepine IntermediateKey Reagents/ReactionFused Heterocyclic System FormedReference
Methyl (2RS,4SR)-7-chloro-1-(2-chloroacetyl)-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylateReaction with aminoethanolBenzo[f]pyrazino[1,2-a]azepine nih.gov
(2RS,4SR)-7-Chloro-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carbohydrazideReaction with trimethoxymethaneBenzo[f] researchgate.netnih.govresearchgate.nettriazino[4,5-a]azepine nih.gov
4-Formyl-1,2,3,4-tetrahydro-1-benzazepinesCondensation/cyclization reactionsPyrimido[5,4-d] nih.govbenzazepine rsc.org
4-Ethoxycarbonyl-1,2,3,4-tetrahydro-1-benzazepinesReaction with hydrazinePyrazolo[4,3-d] nih.govbenzazepine rsc.org
Pyrrole bearing an alkyl chain terminated by 2-iodophenylacetamideIntramolecular Heck Coupling (Pd(OAc)2)Azepinoindolone (Indole-fused azepine) researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4H-1-Benzazepin-4-one derivatives, and how are reaction conditions optimized?

  • Methodology : Derivatives are synthesized via nucleophilic addition using Grignard reagents in anhydrous THF, followed by quenching with water and purification via silica gel column chromatography (eluent: hexane/ethyl acetate). Reaction parameters (temperature, stoichiometry) are critical: e.g., 0°C for 2 hours, then room temperature overnight for completion . Substituent-specific protocols (e.g., chloro or methyl groups) require adjustments in reagent ratios and solvent polarity .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (relative retention time thresholds for impurities ≤0.5%) .

Q. How are NMR and EIMS utilized to confirm the structure of 4H-1-Benzazepin-4-one derivatives?

  • Methodology :

  • 1H/13C NMR : Assign signals based on substituent effects (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm). For example, 7-chloro derivatives exhibit downfield shifts due to electron-withdrawing effects .
  • EIMS : Molecular ion peaks (e.g., m/z 346 for chloro-substituted derivatives) and fragment patterns validate molecular weight and functional groups .
    • Data Cross-Validation : Compare experimental values with theoretical calculations (e.g., %C/%H/%N) to resolve ambiguities .

Q. What key physicochemical properties influence the applicability of this compound in biological assays?

  • Properties Table :

PropertyValue (Example)Source
Melting Point128–129°C
Boiling Point346°C
LogP~1.2 (hydrophobicity)
Solubility (DMF)High
  • Implications : Low solubility in aqueous buffers may necessitate DMSO-based stock solutions for in vitro studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. theoretical spectral data?

  • Approach :

  • Use Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Molecular dynamics (MD) simulations predict solvent effects on solubility and stability .
    • Case Study : Discrepancies in %C/%H values for 7-chloro derivatives were resolved by recalculating elemental analysis with adjusted hydration states .

Q. What strategies mitigate side reactions during Grignard reagent-mediated synthesis?

  • Optimization :

  • Use excess Grignard reagent (1.5 equiv.) to drive reaction completion .
  • Control temperature rigorously (0°C initial, gradual warming) to suppress competing pathways (e.g., over-alkylation) .
  • Purify intermediates via flash chromatography before proceeding to cyclization .

Q. How do substituent electronic effects influence the reactivity of 4H-1-Benzazepin-4-one scaffolds?

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents increase electrophilicity at the carbonyl group, accelerating nucleophilic attacks (e.g., in amidation reactions) .
  • Electron-Donating Groups (EDGs) : Methyl groups enhance ring stability but reduce solubility, requiring polar aprotic solvents (e.g., DMF) for homogeneous reactions .

Q. What advanced techniques are recommended for impurity profiling in final compounds?

  • HPLC Protocols :

  • Column: C18 reverse-phase.
  • Mobile Phase: Gradient of acetonitrile/water with 0.1% TFA.
  • Impurity Thresholds: ≤0.5% for individual impurities, ≤2.0% total .
    • MS/MS Analysis : Identify trace impurities via fragmentation patterns and high-resolution mass matching .

Methodological Best Practices

  • Safety : Handle sodium hydride (NaH) under inert conditions due to pyrophoric risks; use DMF as a stabilizer for controlled reactivity .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity levels) to minimize batch-to-batch variability .
  • Literature Cross-Referencing : Use ChemSpider (ID: 498162) and PubChem for spectral data validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.